

Physical and chemical properties of 3,6-DI-Tert-butylfluorene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,6-DI-Tert-butylfluorene

Cat. No.: B1352716

[Get Quote](#)

An In-depth Technical Guide to 3,6-DI-Tert-butylfluorene

This guide provides a comprehensive overview of the physical and chemical properties of **3,6-DI-Tert-butylfluorene**, tailored for researchers, scientists, and professionals in drug development and material science. It includes key data, experimental protocols, and workflow visualizations to support advanced research and application.

Core Physical and Chemical Properties

3,6-DI-Tert-butylfluorene is a bulky, hydrophobic derivative of fluorene, a polycyclic aromatic hydrocarbon.^[1] The presence of the tert-butyl groups imparts unique solubility and thermal stability characteristics, making it a valuable building block in polymer and material science.^[1]

The key physical properties of **3,6-DI-Tert-butylfluorene** are summarized in the table below, compiled from various chemical suppliers and databases.

Property	Value	Source
Molecular Formula	C ₂₁ H ₂₆	[1] [2] [3] [4] [5] [6] [7] [8]
Molecular Weight	278.43 g/mol	[1] [4] [6] [7]
Appearance	White crystals, powder, or crystalline powder	[9]
Melting Point	77-83 °C	[2] [3] [9] [10]
Boiling Point	386.129 °C at 760 mmHg	[2] [10]
Density	0.988 g/cm ³	[2]
Flash Point	204.727 °C	[2] [10]
Refractive Index	1.556	[2]
Solubility	Soluble in organic solvents. Insoluble in water.	[11] [12]

- Stability: **3,6-Di-Tert-butylfluorene** is stable under ambient conditions.[\[11\]](#)
- Reactivity: As a substituted fluorene, it can undergo reactions typical of this class of compounds. The methylene bridge (C9) is acidic and can be deprotonated to form an anion, which can then be used in various condensation reactions.[\[13\]](#) The aromatic rings can also undergo electrophilic substitution, although the bulky tert-butyl groups may provide steric hindrance.
- Purity: Commercially available **3,6-Di-Tert-butylfluorene** typically has a purity of 97.5% or higher as determined by Gas Chromatography (GC).[\[9\]](#)

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. Below are protocols for the synthesis of a derivative and the characterization of **3,6-Di-Tert-butylfluorene**.

This protocol describes a one-pot, chromatography-free procedure for the condensation of **3,6-di-tert-butylfluorene** with a benzophenone to synthesize diphenyldibenzofulvene derivatives.

[13]

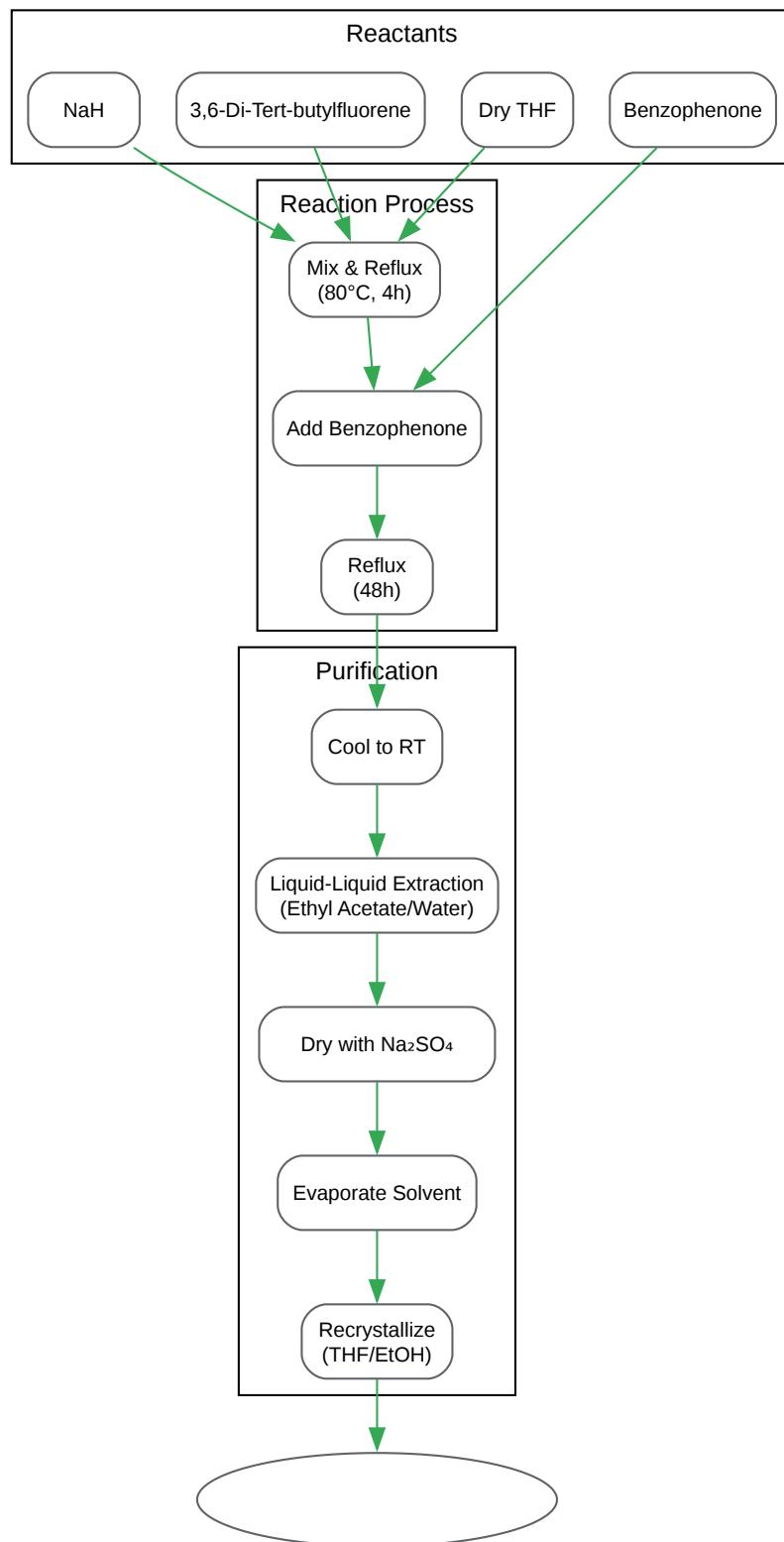
Materials:

- **3,6-Di-tert-butylfluorene**
- Sodium hydride (NaH)
- Dry Tetrahydrofuran (THF)
- Benzophenone (or a substituted derivative)
- Ethyl acetate
- Water
- Anhydrous Sodium Sulfate (Na_2SO_4)
- 50 mL round-bottom flask
- Reflux condenser

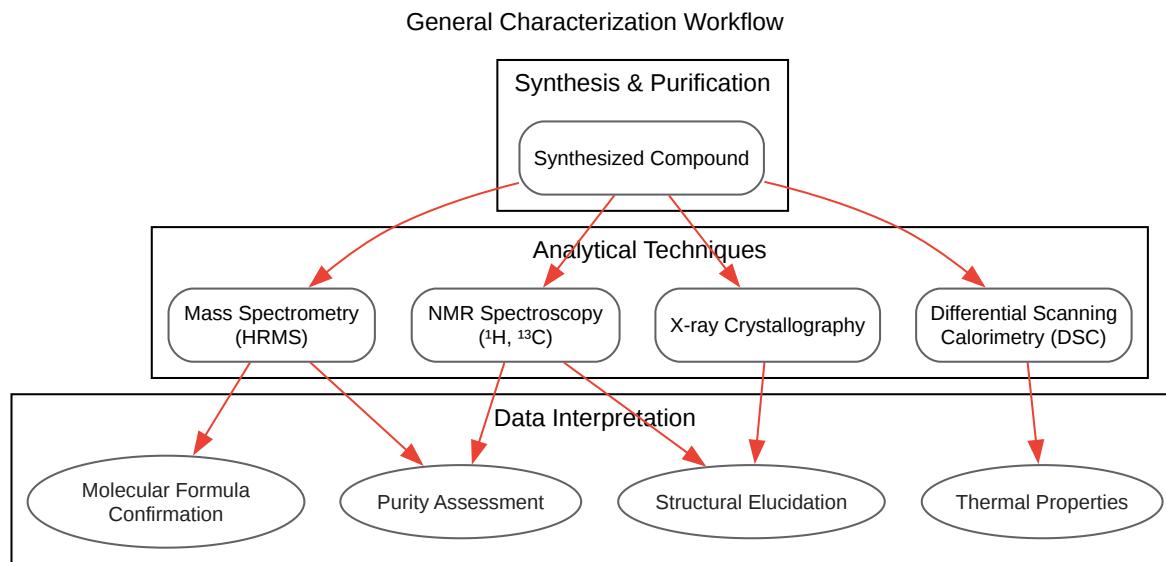
Procedure:

- To a 50 mL round-bottom flask, add 1.5 mmol of **3,6-di-tert-butylfluorene** and 7.5 mmol of NaH.[13]
- Add 10 mL of dry THF to the flask.[13]
- Stir the reaction mixture under reflux at 80 °C for 4 hours.[13]
- Add 2.5 mmol of the desired benzophenone to the reaction mixture.[13]
- Continue to reflux the mixture for an additional 48 hours.[13]
- After cooling to room temperature, purify the mixture using a liquid-liquid extraction with ethyl acetate and water, repeating the process three times.[13]
- Collect the organic fractions and dry them with anhydrous Na_2SO_4 .[13]

- Evaporate the organic solvent under reduced pressure.[13]
- Obtain the final product by recrystallization from a dry THF/Ethanol solvent mixture.[13]


Comprehensive characterization is essential to confirm the identity and purity of synthesized **3,6-Di-Tert-butylfluorene**.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: Used to determine the proton environment of the molecule. For a derivative, the spectrum would show characteristic peaks for the aromatic protons, the methylene bridge protons, and the protons of the tert-butyl groups.[13]
 - ^{13}C NMR: Provides information about the carbon skeleton of the molecule.[13]
 - Variable Temperature NMR: Can be used to study the dynamics of the molecule, such as the rotation of the tert-butyl groups.[11]
- Mass Spectrometry (MS):
 - High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement to confirm the molecular formula.[11][13] The molecular ion peak would be observed at m/z 278.44.[11]
 - Fragmentation Analysis: Electron impact ionization can lead to fragmentation, with a characteristic loss of a tert-butyl group (M-57) being a potential observation.[11]
- X-ray Crystallography:
 - This technique is used to determine the precise three-dimensional structure of the molecule in its crystalline form, including bond lengths, bond angles, and crystal packing information.[11] It can reveal a nearly planar geometry for the fluorene core and show intermolecular interactions such as C-H \cdots π interactions.[11]


Visualized Workflows and Pathways

The following diagrams, created using the DOT language, illustrate key experimental and logical workflows relevant to the study of **3,6-Di-Tert-butylfluorene**.

Synthesis of a 3,6-dtb-DPBF Derivative

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of a 3,6-dtb-DPBF derivative.

[Click to download full resolution via product page](#)

Caption: A general workflow for the characterization of a synthesized chemical compound.

Applications in Research and Development

While direct applications of **3,6-Di-Tert-butylfluorene** in drug development are not widely documented, its derivatives are of significant interest. The fluorene core provides a rigid and planar structure that can be functionalized, and the tert-butyl groups enhance solubility in organic solvents and can prevent undesirable intermolecular aggregation.[1][13] These properties make it a useful building block for:

- Organic Light-Emitting Diodes (OLEDs): Fluorene-based polymers are known for their blue emission and high charge carrier mobility.
- Polymer Chemistry: The rigidity and hydrophobicity of the molecule can be imparted to polymers, influencing their mechanical and thermal properties.[1]
- Aggregation-Induced Emission (AIE): Derivatives of **3,6-Di-Tert-butylfluorene** have been synthesized and studied for their AIE properties, which have applications in sensors, bio-

imaging, and diagnostics.[13]

The biological activity of fluorene derivatives is an active area of research. For instance, other complex molecules incorporating different structural motifs have shown anti-inflammatory properties by modulating cytokine production, such as TNF- α and IL-6, in cellular and animal models.[14][15][16][17] While **3,6-Di-Tert-butylfluorene** itself is not cited for these activities, its role as a scaffold for creating novel chemical entities with potential therapeutic value is an area ripe for exploration.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. bocsci.com [bocsci.com]
- 2. 3,6-ditert-butyl-9H-fluorene|58775-07-8 - MOLBASE Encyclopedia [m.molbase.com]
- 3. 3,6-Di-tert-butylfluorene, 98% | Fisher Scientific [fishersci.ca]
- 4. Page loading... [guidechem.com]
- 5. 3,6-DI-Tert-butylfluorene | C21H26 | CID 11140437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. eontrading.uk [eontrading.uk]
- 8. scbt.com [scbt.com]
- 9. B23996.06 [thermofisher.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. Buy 3,6-DI-Tert-butylfluorene | 58775-07-8 [smolecule.com]
- 12. 2,6-DI-TERT-BUTYLPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]

- 15. Activity of a Novel Anti-Inflammatory Agent F-3,6'-dithiopomalidomide as a Treatment for Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Activity of a Novel Anti-Inflammatory Agent F-3,6'-dithiopomalidomide as a Treatment for Traumatic Brain Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 3,6'-dithiopomalidomide reduces neural loss, inflammation, behavioral deficits in brain injury and microglial activation | eLife [elifesciences.org]
- To cite this document: BenchChem. [Physical and chemical properties of 3,6-DI-Tert-butylfluorene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1352716#physical-and-chemical-properties-of-3-6-di-tert-butylfluorene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com